(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13389579
InChI: InChI=1S/C15H19NO4/c17-10-11-3-2-6-16(9-11)15(18)12-4-1-5-13-14(12)20-8-7-19-13/h1,4-5,11,17H,2-3,6-10H2
SMILES: C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)CO
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

CAS No.:

Cat. No.: VC13389579

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone -

Specification

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name 2,3-dihydro-1,4-benzodioxin-5-yl-[3-(hydroxymethyl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C15H19NO4/c17-10-11-3-2-6-16(9-11)15(18)12-4-1-5-13-14(12)20-8-7-19-13/h1,4-5,11,17H,2-3,6-10H2
Standard InChI Key MFJHIMXZADUHPF-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)CO
Canonical SMILES C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)CO

Introduction

Structural Characteristics

Molecular Architecture

The compound consists of two primary components:

  • 2,3-Dihydrobenzo[b] dioxin: A bicyclic aromatic system with two oxygen atoms in a 1,4-dioxane configuration .

  • 3-(Hydroxymethyl)piperidine: A six-membered nitrogen-containing ring with a hydroxymethyl substituent at the third position .
    These moieties are connected by a ketone group, forming a methanone bridge.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₉NO₄
Molecular Weight277.31 g/mol
IUPAC Name2,3-dihydro-1,4-benzodioxin-5-yl-[3-(hydroxymethyl)piperidin-1-yl]methanone
SMILESC1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)CO
CAS Number1184761-02-1

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis involves multi-step organic reactions, typically proceeding as follows:

  • Piperidine Derivative Preparation: 3-(Hydroxymethyl)piperidine is synthesized via reduction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate using lithium aluminium hydride (LiAlH₄) .

  • Benzodioxin Carboxylic Acid Activation: The 2,3-dihydrobenzo[b] dioxin-5-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) .

  • Coupling Reaction: The acyl chloride reacts with 3-(hydroxymethyl)piperidine under basic conditions (e.g., triethylamine) to form the target methanone .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
1LiAlH₄, THF, 0–20°C, inert atmosphere88%
2SOCl₂, reflux90%
3Et₃N, DCM, room temperature75%

Stability and Reactivity

  • The benzodioxin ring is susceptible to oxidative degradation, necessitating storage under inert conditions.

  • The hydroxymethyl group on piperidine enables further functionalization, such as esterification or etherification.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the hydroxymethyl and benzodioxin groups to enhance potency .

  • In Vivo Efficacy Trials: Evaluation in tumor xenograft models for PARP1 inhibition and autoimmune disease models for SOCE modulation .

  • Formulation Development: Addressing poor aqueous solubility through prodrug strategies or nanoparticle delivery.

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